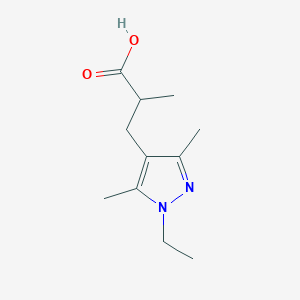![molecular formula C13H21NO2 B13590819 Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the nitrogen atom in the bicyclic ring system imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azabicyclo[3.1.1]heptanes, including ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the azabicyclo core into various structures . The reaction conditions often involve the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability of the synthetic route is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound shares the same bicyclic core but lacks the ethyl and cyclobutyl substituents.
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atom, making it less versatile in terms of chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of the bicyclic structure with the nitrogen atom and specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-2-16-11(15)13-6-12(7-13,8-14-9-13)10-4-3-5-10/h10,14H,2-9H2,1H3 |
InChI Key |
FRXYGGNZWIKXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CNC2)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)

![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)

![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)


aminehydrochloride](/img/structure/B13590779.png)





